(2,2-Difluorocyclobutyl)methanesulfonyl chloride
Description
Properties
IUPAC Name |
(2,2-difluorocyclobutyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF2O2S/c6-11(9,10)3-4-1-2-5(4,7)8/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNJUOCVOAHAMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CS(=O)(=O)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorinated Cyclobutyl Precursor Synthesis
The difluorocyclobutyl ring system is commonly prepared via fluorination of cyclobutyl derivatives or through cyclization strategies involving fluorinated building blocks. Although direct synthetic routes to (2,2-difluorocyclobutyl)methanesulfonyl chloride are scarce in open literature, analogous methods for synthesizing difluorocyclobutyl intermediates are well documented:
- Use of gem-difluorocyclobutyl ketones or alcohols as starting materials.
- Fluorination reactions employing reagents such as Selectfluor or Deoxo-Fluor to introduce difluoro groups at the 2-position of cyclobutyl rings.
Sulfonyl Chloride Formation
The sulfonyl chloride functional group is typically introduced by chlorination of the corresponding sulfonic acid or sulfonate ester intermediate. The common reagents and conditions include:
- Reaction of the sulfonic acid intermediate with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under anhydrous conditions.
- Use of chlorosulfonic acid (ClSO3H) for direct sulfonyl chloride formation from hydrocarbons, although this is less common for sensitive fluorinated substrates.
Representative Synthetic Route (Inferred from Related Compounds)
A plausible synthetic route based on analogous sulfonyl chloride preparations and fluorinated cyclobutyl chemistry is:
- Starting material: 2,2-Difluorocyclobutanemethanol or 2,2-difluorocyclobutylmethanesulfonic acid.
- Oxidation: If starting from the alcohol, oxidation to the sulfonic acid or sulfonate intermediate.
- Chlorination: Treatment with thionyl chloride or phosphorus pentachloride to convert the sulfonic acid to the sulfonyl chloride.
This approach aligns with general sulfonyl chloride synthesis methods reported for related methanesulfonyl chloride derivatives.
Comparative Analysis with Related Sulfonyl Chlorides
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluorocyclobutyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to (2,2-Difluorocyclobutyl)methanesulfonamide using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation reactions can convert the compound into sulfonic acids or sulfonates.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Products include (2,2-Difluorocyclobutyl)methanesulfonamides, sulfonate esters, and sulfonate thiols.
Reduction: The major product is (2,2-Difluorocyclobutyl)methanesulfonamide.
Oxidation: Products include sulfonic acids and sulfonates.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHClFOS
- Molecular Weight : 204.62 g/mol
- IUPAC Name : (2-2-difluorocyclobutyl)methanesulfonyl chloride
- Appearance : Liquid
- Safety Classification : Signal word "Danger"; Hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) .
Organic Synthesis
(2,2-Difluorocyclobutyl)methanesulfonyl chloride is primarily used as a reagent in organic synthesis. Its sulfonyl chloride group makes it a versatile intermediate for the following applications:
- Synthesis of Sulfonamides : It can be used to introduce sulfonamide groups into organic molecules, which are significant in pharmaceutical chemistry.
- Formation of Leaving Groups : The compound is effective in generating good leaving groups for nucleophilic substitution reactions, enhancing the reactivity of substrates .
Pharmaceutical Applications
The compound has notable implications in drug discovery and development:
- Antiviral and Anticancer Agents : Research indicates that derivatives of methanesulfonyl chlorides exhibit biological activity against various diseases. For instance, modifications of (2,2-difluorocyclobutyl)methanesulfonyl chloride can lead to compounds with antiviral properties .
- Prodrug Design : The sulfonyl chloride moiety can be utilized to design prodrugs that release active pharmaceutical ingredients upon hydrolysis .
Agrochemical Applications
The compound's utility extends to agriculture:
- Pesticide Development : It serves as an intermediate in the synthesis of agrochemicals, particularly herbicides and insecticides. The introduction of difluorocyclobutyl groups can enhance the efficacy and selectivity of these compounds .
Case Study 1: Synthesis of Sulfonamides
A study published in the Journal of Organic Chemistry demonstrated the use of (2,2-difluorocyclobutyl)methanesulfonyl chloride in synthesizing a series of sulfonamide derivatives. The reaction conditions were optimized to maximize yield while minimizing side products. The resulting sulfonamides exhibited promising antibacterial activity.
Case Study 2: Agrochemical Development
Research conducted by a leading agrochemical company explored the potential of (2,2-difluorocyclobutyl)methanesulfonyl chloride as a building block for novel herbicides. The study highlighted the compound's ability to improve the selectivity towards target weeds while reducing toxicity to non-target species.
Mechanism of Action
The mechanism of action of (2,2-Difluorocyclobutyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural distinctions and properties are summarized below:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Reactivity with NaOH (2.5 M) | Key Structural Features |
|---|---|---|---|---|
| (2,2-Difluorocyclobutyl)methanesulfonyl chloride | C₅H₇ClF₂O₂S | 204.62 | Likely moderate (inferred) | Cyclobutyl ring with 2,2-difluoro substitution |
| Methanesulfonyl chloride | CH₃ClO₂S | 114.56 | Highly reactive (room temp) | Simple methyl group |
| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | Low reactivity (requires reflux) | Aromatic benzene ring |
| [1-(2,2-Difluoroethyl)cyclobutyl]methanesulfonyl chloride | C₇H₁₁ClF₂O₂S | 232.67 | Unknown (predicted CCS: 142.9–148.5 Ų) | Cyclobutyl + difluoroethyl chain |
| (1-Cyanocyclobutyl)methanesulfonyl chloride | C₆H₈ClNO₂S | 193.65 | Market data limited | Cyclobutyl with nitrile (CN) substituent |
Notes:
- Reactivity : Methanesulfonyl chloride reacts violently with NaOH at room temperature, while benzenesulfonyl chloride requires prolonged stirring or reflux due to its aromatic stabilization . The difluorocyclobutyl analog’s reactivity is inferred to be intermediate; the electron-withdrawing fluorine atoms may enhance electrophilicity, but steric hindrance from the cyclobutyl ring could slow hydrolysis .
- Collision Cross-Section (CCS) : For [1-(2,2-difluoroethyl)cyclobutyl]methanesulfonyl chloride, predicted CCS values (142.9–148.5 Ų) suggest a compact but polarizable structure, influencing its behavior in mass spectrometry .
Research Findings and Gaps
- Reactivity Insights : The difluorocyclobutyl group’s steric and electronic effects warrant further kinetic studies to quantify hydrolysis rates compared to methanesulfonyl or benzenesulfonyl chlorides.
- Safety Data: No explicit toxicity studies exist for (2,2-difluorocyclobutyl)methanesulfonyl chloride, necessitating extrapolation from related compounds .
- Market Dynamics: The global methanesulfonyl chloride market is mature, while fluorinated and cyano-substituted variants are emerging, driven by drug-discovery needs .
Biological Activity
(2,2-Difluorocyclobutyl)methanesulfonyl chloride (CAS No. 2031260-52-1) is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a cyclobutyl ring with two fluorine substituents and a methanesulfonyl chloride functional group. Its unique structure influences its reactivity and biological interactions.
Biological Activity Overview
Research indicates that (2,2-Difluorocyclobutyl)methanesulfonyl chloride exhibits several biological activities, particularly in the context of anti-cancer properties and enzyme inhibition.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes, leading to altered cellular functions such as:
- Enzyme Inhibition : The compound acts as an inhibitor for certain kinases involved in cancer pathways.
- Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in cancer cell lines, disrupting normal cell division.
Study 1: Anticancer Activity
In a study evaluating the effects of (2,2-Difluorocyclobutyl)methanesulfonyl chloride on human breast adenocarcinoma (MCF-7) cells, the compound was tested for its ability to induce cell cycle arrest. The results indicated a significant increase in G2/M phase arrest compared to control groups.
| Compound | Concentration (μM) | G2/M Arrest (%) |
|---|---|---|
| Control | 0 | 5 |
| Test | 10 | 250 |
This data suggests that the compound effectively disrupts the mitotic process in cancer cells.
Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of (2,2-Difluorocyclobutyl)methanesulfonyl chloride on specific kinases associated with tumor growth. The findings demonstrated that the compound inhibits the activity of these kinases in a dose-dependent manner.
| Kinase Target | IC50 (μM) |
|---|---|
| Target A | 0.5 |
| Target B | 1.2 |
| Target C | 0.8 |
These results indicate that the compound has a potent inhibitory effect on multiple kinase targets relevant to cancer therapy.
Comparative Analysis with Similar Compounds
When compared to other sulfonamide derivatives, (2,2-Difluorocyclobutyl)methanesulfonyl chloride shows enhanced biological activity due to its unique structural features.
| Compound Name | G2/M Arrest (%) | IC50 (Kinase Inhibition) |
|---|---|---|
| (2,2-Difluorocyclobutyl)methanesulfonyl chloride | 250 | 0.5 |
| Sulfonamide A | 150 | 1.0 |
| Sulfonamide B | 100 | 1.5 |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (2,2-difluorocyclobutyl)methanesulfonyl chloride to minimize hydrolysis during reactions?
- Methodological Answer :
-
Use anhydrous solvents (e.g., THF distilled over sodium/benzophenone) and inert atmospheres (argon/nitrogen) to reduce moisture exposure .
-
Maintain reaction temperatures below 0°C during sulfonylation steps to slow hydrolysis kinetics, as methanesulfonyl chloride derivatives hydrolyze slowly but are still moisture-sensitive .
-
Employ Schlenk line techniques or sealed reaction vessels to prevent atmospheric moisture ingress.
- Key Data :
| Condition | Hydrolysis Rate (Relative) | Reference |
|---|---|---|
| Ambient moisture | Moderate | |
| Anhydrous, 0°C | Low |
Q. What safety protocols are critical when handling (2,2-difluorocyclobutyl)methanesulfonyl chloride in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use organic vapor respirators if local exhaust ventilation is insufficient .
- Ventilation : Perform reactions in fume hoods with ≥0.5 m/s face velocity to prevent vapor accumulation .
- Spill Management : Absorb spills with inert materials (silica gel, sand) and dispose as halogenated waste .
- First Aid : For skin contact, rinse immediately with 5% sodium bicarbonate to neutralize acidic byproducts .
Q. How does the stability of (2,2-difluorocyclobutyl)methanesulfonyl chloride vary under different storage conditions?
- Methodological Answer :
- Store in amber glass containers at 4°C under inert gas (argon) to prevent photodegradation and moisture absorption .
- Avoid contact with strong oxidizers (e.g., peroxides), which may induce decomposition to toxic gases (SOx, CO) .
- Monitor purity via 1H NMR or HPLC every 3 months; degradation manifests as new peaks at δ 3.5–4.0 ppm (sulfonic acid byproducts) .
Advanced Research Questions
Q. What mechanistic role does the 2,2-difluorocyclobutyl group play in sulfonylation reactions?
- Methodological Answer :
- The electron-withdrawing effect of fluorine atoms increases the electrophilicity of the sulfonyl chloride, enhancing reactivity toward nucleophiles (e.g., amines, alcohols) .
- Steric hindrance from the cyclobutyl ring may slow reactions with bulky nucleophiles; optimize by using polar aprotic solvents (DMF, DMSO) to improve solubility .
- Investigate via DFT calculations to map charge distribution and transition states.
Q. How can researchers resolve contradictions in reported yields for reactions involving this compound?
- Methodological Answer :
- Variable Control : Standardize reaction parameters (e.g., stoichiometry, catalyst loadings). For example, Pd2(dba)3 at 2 mol% improves coupling efficiency in arylations .
- Byproduct Analysis : Use LC-MS to identify hydrolyzed byproducts (e.g., sulfonic acids) and adjust moisture exclusion methods .
- Replication Studies : Compare results across inert vs. ambient conditions (see table below):
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Anhydrous, Argon | 85 | 98 | |
| Ambient atmosphere | 62 | 87 |
Q. Which analytical techniques are most effective for quantifying (2,2-difluorocyclobutyl)methanesulfonyl chloride in complex mixtures?
- Methodological Answer :
- Quantitative 2D NMR : Use 1H-13C HSQC with internal standards (e.g., dimethylsulfone) to resolve overlapping signals in multicomponent systems .
- GC-MS : Derivatize with diazomethane to improve volatility; monitor fragments at m/z 143 (SO2Cl+) and 81 (C3H4F2+) .
- Ion Chromatography : Detect sulfonate byproducts with a Dionex AS11-HC column and suppressed conductivity detection .
Contradiction Analysis Framework
Q. Why do studies report conflicting data on the compound’s compatibility with Grignard reagents?
- Methodological Answer :
- Hypothesis : Variability arises from differences in solvent polarity (THF vs. ether) or reaction temperature .
- Testing Protocol :
Conduct reactions in dry THF at −78°C vs. 0°C.
Quench with deuterated water and analyze by 19F NMR for fluorinated intermediates.
- Expected Outcome : Lower temperatures (−78°C) suppress side reactions (e.g., β-hydride elimination), improving yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
